

Spectroscopic data (NMR, MS) for Lyciumamide B identification

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Compound of Interest

Compound Name: *Lyciumamide B*

Cat. No.: *B15589436*

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Identification of Lyciumamide B: A Spectroscopic Approach

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Zhengzhou, China – December 2, 2025 – The structural elucidation of **Lyciumamide B**, a phenolic amide isolated from the fruits of *Lycium barbarum*, relies on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data crucial for its identification, targeting researchers, scientists, and professionals in drug development.

Lyciumamide B, a compound of interest for its potential biological activities, requires precise structural confirmation for further investigation and development. The data presented herein is based on the structural revision of Lyciumamides, which clarified its chemical architecture.

Spectroscopic Data for Lyciumamide B

The definitive identification of **Lyciumamide B** is achieved through the combined interpretation of ^1H NMR, ^{13}C NMR, and mass spectrometry data. These analyses provide a detailed picture of the molecule's atomic connectivity and overall structure.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Lyciumamide B**, acquired in deuterated methanol (CD_3OD), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Lyciumamide B** in CD_3OD

Position	δC (ppm)	δH (ppm, mult., J in Hz)
Feruloyl Moiety		
1	128.5	
2	111.4	7.20 (d, J = 2.0)
3	149.5	
4	149.9	
5	116.5	6.82 (d, J = 8.0)
6	123.6	7.08 (dd, J = 8.0, 2.0)
7	147.2	7.61 (d, J = 15.5)
8	118.8	6.55 (d, J = 15.5)
9	169.8	
3-OCH ₃	56.4	3.90 (s)
Tyramine Moiety		
1'	131.5	
2', 6'	130.8	7.12 (d, J = 8.5)
3', 5'	116.3	6.75 (d, J = 8.5)
4'	157.2	
7'	35.9	2.78 (t, J = 7.5)
8'	42.6	3.50 (t, J = 7.5)
Second Feruloyl Moiety		
1"	128.4	
2"	111.3	7.19 (d, J = 2.0)
3"	149.4	
4"	149.8	

5"	116.4	6.81 (d, J = 8.0)
6"	123.5	7.07 (dd, J = 8.0, 2.0)
7"	147.1	7.60 (d, J = 15.5)
8"	118.9	6.54 (d, J = 15.5)
9"	169.7	
3"-OCH ₃	56.4	3.89 (s)
Second Tyramine Moiety		
1'''	131.6	
2''', 6'''	130.7	7.11 (d, J = 8.5)
3''', 5'''	116.2	6.74 (d, J = 8.5)
4'''	157.1	
7'''	35.8	2.77 (t, J = 7.5)
8'''	42.5	3.49 (t, J = 7.5)

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electron Ionization Mass Spectrometry (EIMS) reveals characteristic fragmentation patterns that further support the proposed structure.

Table 2: Mass Spectrometry Data for **Lyciumamide B**

Ion	m/z (observed)	Formula
[M] ⁺	624.2523	C ₃₆ H ₃₆ N ₂ O ₈
Fragment 1	177.0550	C ₁₀ H ₉ O ₃
Fragment 2	120.0810	C ₈ H ₁₀ N

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and MS analysis of **Lyciumamide B**.

NMR Spectroscopy

A sample of approximately 5 mg of purified **Lyciumamide B** was dissolved in 0.5 mL of deuterated methanol (CD_3OD). The solution was then transferred to a 5 mm NMR tube for analysis.

NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. ^1H NMR spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.98 s, and a relaxation delay of 1.0 s. ^{13}C NMR spectra were recorded with a spectral width of 31446 Hz, an acquisition time of 1.04 s, and a relaxation delay of 2.0 s. Chemical shifts were referenced to the residual solvent signals (CD_3OD : δH 3.31, δC 49.0).

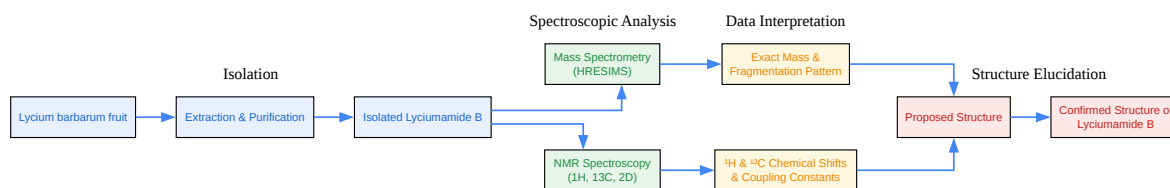
Mass Spectrometry

A dilute solution of **Lyciumamide B** was prepared in methanol (MeOH) at a concentration of approximately 10 $\mu\text{g/mL}$.

High-resolution EIMS was performed on a Thermo Fisher Scientific DFS High Resolution Magnetic Sector Mass Spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass range was scanned from m/z 50 to 800.

Visualization of the Identification Workflow

The logical flow for the identification of **Lyciumamide B** based on spectroscopic data is outlined below.



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Workflow for the Identification of **Lyciumamide B**.

The presented spectroscopic data and experimental protocols provide a robust framework for the unambiguous identification of **Lyciumamide B**. This information is essential for quality control, further pharmacological studies, and potential development of this natural product.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com